molecular formula C53H36N2 B12498414 N-(9,9-Diphenyl-9H-fluoren-2-yl)-N-(naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine

N-(9,9-Diphenyl-9H-fluoren-2-yl)-N-(naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine

Cat. No.: B12498414
M. Wt: 700.9 g/mol
InChI Key: XBNIIICEGFVQOV-UHFFFAOYSA-N
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Description

N-(9,9-Diphenyl-9H-fluoren-2-yl)-N-(naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine is a complex organic compound that belongs to the class of carbazole derivatives. These compounds are known for their unique electronic properties and are often used in various scientific and industrial applications, including organic electronics and photonics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,9-Diphenyl-9H-fluoren-2-yl)-N-(naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine typically involves multi-step organic reactions. The process may start with the preparation of the carbazole core, followed by the introduction of fluorenyl and naphthyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, base, and solvents like toluene or DMF. The reaction conditions often require elevated temperatures and inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for reagent addition and product isolation would ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(9,9-Diphenyl-9H-fluoren-2-yl)-N-(naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, N-(9,9-Diphenyl-9H-fluoren-2-yl)-N-(naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of organic electronic materials.

Biology and Medicine

While specific biological applications of this compound are not well-documented, carbazole derivatives are known for their potential in medicinal chemistry. They exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Industry

In the industrial sector, this compound may be used in the development of organic light-emitting diodes (OLEDs) and other electronic devices. Its electronic properties make it suitable for use in semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which N-(9,9-Diphenyl-9H-fluoren-2-yl)-N-(naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine exerts its effects is primarily related to its electronic structure. The compound can interact with various molecular targets, including enzymes and receptors, through π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylcarbazole: A simpler carbazole derivative with similar electronic properties.

    9,9-Diphenylfluorene: Shares the fluorenyl group but lacks the carbazole core.

    Naphthylamine: Contains the naphthyl group but lacks the carbazole and fluorenyl groups.

Uniqueness

N-(9,9-Diphenyl-9H-fluoren-2-yl)-N-(naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine is unique due to its combination of three distinct aromatic systems: carbazole, fluorene, and naphthalene. This unique structure imparts specific electronic properties that make it valuable in various applications, particularly in organic electronics.

Properties

Molecular Formula

C53H36N2

Molecular Weight

700.9 g/mol

IUPAC Name

N-(9,9-diphenylfluoren-2-yl)-N-naphthalen-2-yl-9-phenylcarbazol-2-amine

InChI

InChI=1S/C53H36N2/c1-4-18-39(19-5-1)53(40-20-6-2-7-21-40)49-26-14-12-24-45(49)46-32-30-43(35-50(46)53)54(42-29-28-37-16-10-11-17-38(37)34-42)44-31-33-48-47-25-13-15-27-51(47)55(52(48)36-44)41-22-8-3-9-23-41/h1-36H

InChI Key

XBNIIICEGFVQOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)N(C5=CC6=CC=CC=C6C=C5)C7=CC8=C(C=C7)C9=CC=CC=C9N8C1=CC=CC=C1)C1=CC=CC=C1

Origin of Product

United States

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